
3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one is an organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a chlorophenyl group and a phenylazepane moiety, making it potentially interesting for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with an intermediate.
Formation of the Propanone Moiety: This can be done through various carbonylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanone moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are common products.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives for chemical studies.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Pharmacological Studies: The compound could be investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chlorophenyl)-1-(3-phenylpiperidin-1-yl)propan-1-one: A similar compound with a piperidine ring instead of an azepane ring.
3-(3-Chlorophenyl)-1-(3-phenylmorpholin-1-yl)propan-1-one: A compound with a morpholine ring.
Uniqueness
The presence of the azepane ring in 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one may confer unique chemical and biological properties compared to its analogs with different ring structures.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO/c22-20-11-6-7-17(15-20)12-13-21(24)23-14-5-4-10-19(16-23)18-8-2-1-3-9-18/h1-3,6-9,11,15,19H,4-5,10,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVAHKFRNGQSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)
![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2589050.png)

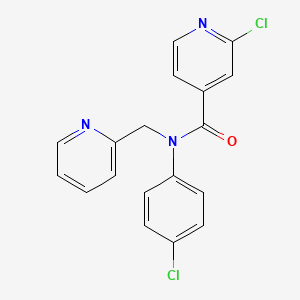
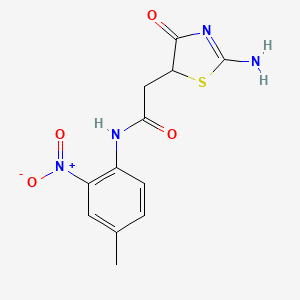

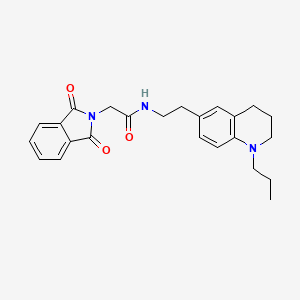
![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)
![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)
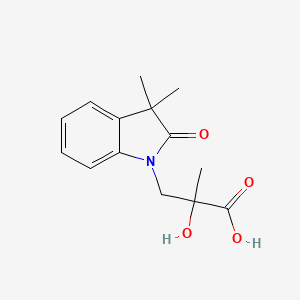

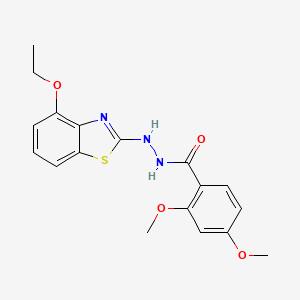
![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2589068.png)
